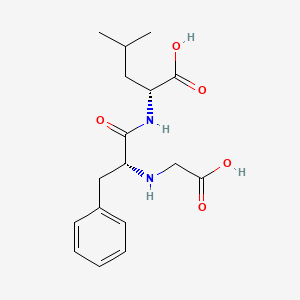

N-Carboxymethyl-phenylalanylleucine

Description

Structure

3D Structure

Properties

CAS No. |

81109-91-3 |

|---|---|

Molecular Formula |

C17H24N2O5 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)8-14(17(23)24)19-16(22)13(18-10-15(20)21)9-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t13-,14-/m1/s1 |

InChI Key |

JETREHBNPJNSMA-ZIAGYGMSSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Carboxymethyl Phenylalanylleucine

Established Synthetic Pathways and Techniques

The synthesis of N-Carboxymethyl-phenylalanylleucine can be achieved through established peptide synthesis methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and the specific synthetic challenge.

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) is a widely adopted method for the synthesis of peptides and their derivatives due to its efficiency, ease of automation, and the simplified purification of the final product. The synthesis of this compound via SPPS would involve the sequential coupling of the constituent amino acids, L-leucine and a protected N-carboxymethyl-L-phenylalanine derivative, onto a solid support.

The general workflow for the SPPS of this compound would be as follows:

Resin Loading: The C-terminal amino acid, L-leucine with its α-amino group protected (e.g., with Fmoc or Boc), is anchored to a solid support (resin).

Deprotection: The α-amino protecting group of the resin-bound leucine (B10760876) is removed.

Coupling: The protected N-carboxymethyl-L-phenylalanine derivative is then coupled to the deprotected amino group of leucine. This step is facilitated by a coupling agent to promote the formation of the peptide bond.

Final Cleavage and Deprotection: Once the dipeptide is assembled on the resin, it is cleaved from the solid support, and all remaining protecting groups are removed to yield the final this compound.

The choice of protecting groups is critical to prevent unwanted side reactions. The most common strategies are the Boc/Bzl and the Fmoc/tBu protection schemes, which offer orthogonal protection that allows for the selective removal of protecting groups at different stages of the synthesis.

| Coupling Reagent | Description | Advantages |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole (B26582) | Effective, low cost |

| HBTU/DIEA | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) / Diisopropylethylamine | Fast coupling, high yields |

| HATU/DIEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / Diisopropylethylamine | Highly efficient, reduced racemization |

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers an alternative to SPPS and is particularly suitable for large-scale synthesis. In this approach, the peptide is synthesized in a homogenous reaction mixture, and the intermediates are isolated and purified after each step.

A modern approach to solution-phase dipeptide synthesis involves the use of titanium tetrachloride (TiCl4) as a condensing agent, often in combination with microwave heating to accelerate the reaction. This method has been shown to be efficient for the synthesis of various dipeptides with high yields and retention of chiral integrity.

Another innovative solution-phase technique is the Group-Assisted Purification (GAP) chemistry. This method avoids traditional chromatographic purification by using a protective group that facilitates the purification of the product through simple extractions, making the process more environmentally friendly and scalable.

Regioselective Functionalization Strategies

The introduction of the carboxymethyl group onto the nitrogen atom of phenylalanine requires a regioselective functionalization strategy. This is a critical step that defines the structure of this compound. A common method for such N-alkylation is the Fukuyama-Mitsunobu reaction. This reaction allows for the selective alkylation of a primary amine in the presence of other functional groups.

The synthesis of the N-carboxymethylated phenylalanine precursor would typically involve the protection of the amino and carboxyl groups of phenylalanine, followed by the selective N-alkylation with a reagent such as bromoacetic acid or a protected derivative. Subsequent deprotection would yield the desired N-carboxymethyl-phenylalanine derivative ready for coupling with leucine.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, a variety of analogs can be synthesized. This involves modifying the N-carboxymethyl group, the peptide backbone, or the side chains of the phenylalanine and leucine residues.

N-Alkylation and Backbone Modifications

Further N-alkylation of the peptide backbone can be explored to modulate the compound's properties. The introduction of different alkyl groups on the nitrogen atoms can influence the peptide's conformation, stability, and biological activity.

Backbone modifications can also involve the replacement of the standard amide bond with other chemical linkages to create peptidomimetics. These modifications can enhance resistance to enzymatic degradation and improve pharmacokinetic properties. For instance, replacing an α-amino acid with a β-amino acid can alter the peptide's secondary structure and its interaction with biological targets.

| Modification Type | Potential Impact |

| N-Methylation | Increased proteolytic stability, altered conformation |

| Reduced Amide Bond | Increased flexibility, enhanced cell permeability |

| Thioamide Bond | Altered hydrogen bonding capacity, modified bioactivity |

Side-Chain Diversification Strategies

The side chains of both the phenylalanine and leucine residues offer opportunities for diversification to probe their role in biological activity. For the phenylalanine residue, analogs with different substituents on the aromatic ring can be synthesized. For the leucine residue, its aliphatic side chain can be replaced with other hydrophobic or hydrophilic groups. The synthesis of these analogs would follow similar synthetic routes as described above, starting with the appropriately modified amino acid precursors.

The generation and biological evaluation of these analogs are essential for building a comprehensive SAR profile, which can guide the design of more potent and selective derivatives.

Macrocyclization and Conformational Constraints

Macrocyclization, the process of forming a cyclic structure from a linear precursor, is a powerful strategy to impart conformational rigidity to peptides. This can enhance their biological activity and stability. For a molecule like this compound, several theoretical macrocyclization strategies can be envisioned, primarily involving the two carboxylic acid groups and the secondary amine.

Head-to-tail cyclization, forming a lactam bridge between the N-terminal amine of the carboxymethyl group and the C-terminal carboxylic acid of leucine, would result in a medium-sized ring system. The success of such a cyclization is highly dependent on the pre-organization of the linear precursor to favor the intramolecular reaction over intermolecular oligomerization. High-dilution conditions and the use of efficient coupling reagents are standard practices to promote macrocyclization.

Another possibility involves the formation of a cyclic imide by condensation between the two carboxyl groups. The conformational constraints imposed by cyclization would significantly reduce the flexibility of the peptide backbone and the side chains of both the phenylalanine and leucine residues. The specific nature of these constraints would depend on the size and type of the macrocycle formed.

Table 1: Potential Macrocyclization Strategies for this compound

| Macrocyclization Strategy | Linkage Type | Resulting Structure | Key Considerations |

| Head-to-Tail Lactamization | Amide Bond | Cyclic Peptidomimetic | High dilution, efficient coupling reagents. |

| Intramolecular Imide Formation | Imide Bond | Cyclic Di-acid Derivative | Requires activation of both carboxyl groups. |

| Side-Chain to Backbone | Amide/Ester Bond | Bridged Cyclic Structure | Would require functionalized side chains (not present in the parent molecule). |

Optimization of Yield and Purity for Research Applications

For the use of this compound in research applications, achieving high yield and purity is paramount. The optimization process would involve a systematic evaluation of various synthetic parameters. In a solid-phase peptide synthesis (SPPS) approach, the choice of resin, coupling reagents, and deprotection conditions would be critical.

The purification of the final product would typically be achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The development of an effective HPLC method would involve the optimization of the mobile phase composition (e.g., acetonitrile/water gradient) and the selection of an appropriate column. Characterization of the purified compound would rely on techniques such as mass spectrometry (to confirm the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Variables to be Tested | Desired Outcome |

| Coupling Reagent | HATU, HBTU, DIC/Oxyma | High coupling efficiency, minimal racemization. |

| Solvent | DMF, NMP, "Green" solvents | Good solubility of reactants, efficient reaction. |

| Reaction Temperature | Room temperature, elevated temperature | Increased reaction rate without side reactions. |

| Purification Method | RP-HPLC column, gradient | High purity (>95%), good recovery. |

Stereochemical Control in Synthesis

This compound possesses two stereocenters, one at the alpha-carbon of phenylalanine and one at the alpha-carbon of leucine. The synthesis must therefore be conducted in a stereocontrolled manner to produce a specific stereoisomer. This is typically achieved by starting with enantiomerically pure amino acid building blocks (e.g., L-phenylalanine and L-leucine).

A major challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity, at the alpha-carbon of the activated amino acid during the coupling step. The choice of coupling reagent and the reaction conditions play a crucial role in minimizing this side reaction. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can suppress racemization. The synthesis of all four possible stereoisomers (L-Phe-L-Leu, D-Phe-L-Leu, L-Phe-D-Leu, and D-Phe-D-Leu) would require access to both the L- and D-enantiomers of the starting amino acids. nih.gov

Table 3: Strategies for Stereochemical Control

| Strategy | Description | Expected Outcome |

| Use of Chiral Precursors | Starting with enantiomerically pure L- or D-amino acids. | Synthesis of a specific stereoisomer. |

| Racemization-Suppressing Reagents | Addition of HOBt, Oxyma, or similar additives during coupling. | Preservation of stereochemical integrity. |

| Chiral Chromatography | Separation of stereoisomers using a chiral stationary phase. | Isolation of individual stereoisomers from a mixture. |

Molecular Interactions and Mechanistic Elucidation of N Carboxymethyl Phenylalanylleucine

Enzyme Interaction and Inhibition Mechanisms

The study of how a compound like N-Carboxymethyl-phenylalanylleucine interacts with and potentially inhibits an enzyme is fundamental to understanding its biochemical role. This process is typically characterized through a series of kinetic and mechanistic investigations.

Kinetic Analysis of Enzyme-N-Carboxymethyl-phenylalanylleucine Interactions

A thorough kinetic analysis is the cornerstone of characterizing an enzyme inhibitor. This involves determining the constants that quantify the inhibitor's potency and elucidating the nature of the inhibition.

The inhibition constant, Kᵢ, is a critical measure of an inhibitor's affinity for an enzyme. A lower Kᵢ value signifies a tighter binding and, consequently, a more potent inhibitor. For different types of inhibition, a second constant, Kᵢ', which represents the affinity of the inhibitor for the enzyme-substrate complex, may also be determined.

Table 1: Hypothetical Inhibition Constants for this compound

| Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Constant (Kᵢ') |

| Metalloendopeptidase X | Data not available | Data not available |

| Carboxypeptidase Y | Data not available | Data not available |

| Neprilysin | Data not available | Data not available |

This table illustrates the type of data required for a kinetic analysis. Currently, no experimental values for this compound are publicly documented.

Enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. Distinguishing between these two profiles is crucial for understanding the inhibitor's mechanism and its potential duration of action. To date, there are no published studies that define the reversibility of this compound's interaction with any target enzyme.

The mode of inhibition describes how the inhibitor affects the enzyme's interaction with its substrate.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate.

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), affecting the enzyme's catalytic activity without preventing substrate binding.

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex.

The specific mode of action for this compound has not been experimentally determined for any enzyme.

Elucidation of Catalytic or Inhibitory Mechanisms at the Active Site

The mechanism by which this compound interacts with an enzyme's active site would be dictated by the specific class of enzyme and the nature of the binding pocket.

Role of Active Site Residues in Binding and Catalysis

The constituent amino acids of this compound play a crucial role in its binding to target enzymes.

Phenylalanine Residue: The aromatic phenyl ring of the phenylalanine moiety is likely to engage in hydrophobic and van der Waals interactions within the enzyme's active site. researchgate.net In some enzymes, cation-π interactions between the phenyl ring and a cationic residue in the active site could contribute significantly to binding affinity. researchgate.net The specific orientation of this residue would be critical for determining selectivity.

Leucine (B10760876) Residue: The isobutyl side chain of the leucine residue would also participate in hydrophobic interactions, likely fitting into a hydrophobic pocket within the active site.

N-Carboxymethyl Group: This group introduces a negative charge and potential for hydrogen bonding, which could interact with positively charged or polar amino acid residues at the active site, such as arginine or lysine. This interaction could be pivotal for the compound's inhibitory or catalytic mechanism.

Conformational Changes Induced by this compound Binding

The binding of a ligand to an enzyme's active site often induces conformational changes, a concept central to the "induced fit" model of enzyme-substrate interaction. nih.gov While specific studies on this compound are not available, research on the binding of phenylalanine to phenylalanine hydroxylase demonstrates that significant conformational changes can occur. nih.gov The binding of phenylalanine to this enzyme leads to alterations in both the regulatory and catalytic domains, suggesting a complex allosteric mechanism. nih.gov It is plausible that this compound binding to its target enzymes would similarly trigger conformational shifts to achieve an optimal binding configuration, which could either facilitate catalysis or lock the enzyme in an inhibited state.

Receptor Binding and Ligand-Receptor Dynamics

The potential for this compound to interact with receptors is an area of active investigation, with its peptide-like structure suggesting possible engagement with peptide hormone or neurotransmitter receptors.

Quantitative Assessment of Binding Affinity and Selectivity

Currently, there is a lack of publicly available quantitative data, such as dissociation constants (Kd) or inhibition constants (Ki), that specifically describes the binding affinity and selectivity of this compound for various receptors. To determine these parameters, researchers would typically employ techniques like radioligand binding assays or surface plasmon resonance. Such studies would be essential to characterize the compound's pharmacological profile.

| Receptor Target | Binding Affinity (e.g., Ki, Kd) | Selectivity Profile |

| Data Not Available | Data Not Available | Data Not Available |

Receptor Activation, Antagonism, or Allosteric Modulation

The functional consequence of this compound binding to a receptor can range from activation (agonism) and inhibition (antagonism) to allosteric modulation.

Agonism/Antagonism: If this compound binds to the orthosteric site of a receptor (the same site as the endogenous ligand), it could either mimic the action of the natural ligand, leading to receptor activation, or block the binding of the endogenous ligand without activating the receptor, thus acting as a competitive antagonist.

Allosteric Modulation: The compound could also bind to an allosteric site, a location on the receptor distinct from the orthosteric site. nih.gov This binding can induce conformational changes that modulate the receptor's affinity for its endogenous ligand or alter its signaling efficacy. youtube.com Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov Research on related compounds, such as N(epsilon)-(carboxymethyl)lysine, has shown that they can act as ligands for the Receptor for Advanced Glycation End Products (RAGE), activating intracellular signaling pathways. nih.gov This suggests a potential parallel for this compound to interact with specific receptors and modulate their activity. The study of allosteric modulators is a growing field in drug discovery, offering the potential for more subtype-selective and safer therapeutics. dntb.gov.ua

| Receptor | Functional Effect | Signaling Pathway Affected |

| Data Not Available | Data Not Available | Data Not Available |

Investigation of Key Interacting Residues in Ligand-Receptor Complexes

The primary mechanism of action for N-carboxymethyl dipeptides like this compound is the inhibition of zinc-containing metalloproteases. researchgate.netnih.gov Extensive research, including X-ray crystallography studies on closely related inhibitors bound to the metalloprotease thermolysin, has provided a detailed picture of the key interactions at the atomic level. nih.govacs.org

Thermolysin, a well-characterized bacterial endopeptidase, serves as a model for understanding how this compound and similar compounds bind to the active site of metalloproteases. The active site of thermolysin features a catalytic zinc ion (Zn²⁺) essential for its enzymatic activity. libretexts.org This zinc ion is coordinated by three histidine residues (His142, His146) and a glutamate (B1630785) residue (Glu166) from the enzyme. A water molecule completes the tetrahedral coordination of the zinc ion in the unbound state. libretexts.orgnih.gov

Upon binding, this compound acts as a transition-state analog. Its N-carboxymethyl group is crucial for its inhibitory activity, as both carboxylate oxygens directly coordinate with the catalytic zinc ion. nih.gov This bidentate ligation displaces the bound water molecule and results in a pentacoordinate geometry around the zinc ion. nih.gov This interaction mimics the presumed transition state of peptide hydrolysis, thereby inhibiting the enzyme. nih.gov

The phenylalanyl and leucyl residues of the inhibitor also form significant interactions with the enzyme's specificity pockets (S subsites). The phenyl group of the phenylalanine residue likely occupies the S1' subsite, a hydrophobic pocket that accommodates large, non-polar side chains. The leucine side chain would fit into the S2' subsite.

Key amino acid residues within the active site of thermolysin that are proposed to interact with N-carboxymethyl dipeptide inhibitors are detailed in the table below. These interactions are inferred from crystallographic studies of highly similar inhibitors. nih.govnih.govresearchgate.net

| Interacting Residue in Thermolysin | Type of Interaction with this compound Moiety |

| Zinc Ion (Zn²⁺) | Coordination with the N-carboxymethyl group |

| His142, His146, Glu166 | Ligands to the catalytic zinc ion, indirectly interacting with the inhibitor |

| Glu143 | Hydrogen bonding with the inhibitor's α-amino group; acts as a general base in catalysis |

| His231 | Proposed to act as a proton shuttle during catalysis |

| Asn112, Ala113, Phe114 | Form part of the S1' and S2' substrate binding pockets |

| Tyr157 | Stabilizes the transition state through hydrogen bonding |

These interactions collectively contribute to the tight binding of N-carboxymethyl dipeptides to the active site of thermolysin, leading to potent inhibition of its enzymatic activity.

Protein-Protein Interaction Modulation by this compound

Based on available scientific literature, there is no direct evidence to suggest that this compound functions as a modulator of protein-protein interactions. Its primary characterized role is as a competitive, transition-state analog inhibitor of metalloproteases. researchgate.net While some small molecules can disrupt or stabilize protein-protein interfaces, the known mechanism of this compound involves binding within the active site of a single enzyme rather than at a protein-protein interaction surface.

Interaction with Nucleic Acids and Other Biomolecules

There is currently no published research indicating any specific interaction between this compound and nucleic acids (DNA or RNA) or other non-protein biomolecules. The chemical structure of this compound does not possess features typically associated with nucleic acid binding, such as a planar aromatic system for intercalation or a significant positive charge to interact with the phosphate (B84403) backbone. Its known biological activity is centered on its interaction with the active sites of metalloproteases.

Structural Biology and Conformational Analysis of N Carboxymethyl Phenylalanylleucine

High-Resolution Structural Elucidation of N-Carboxymethyl-phenylalanylleucine in Complex with Biological Targets

The precise determination of the three-dimensional structure of this compound when bound to a biological target, such as an enzyme, is crucial for understanding the molecular basis of its action. Several high-resolution techniques are employed for this purpose.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of this compound, this technique would be invaluable for visualizing its binding mode within the active site of a target enzyme. The process would involve co-crystallizing the enzyme with the inhibitor and then analyzing the resulting crystal. The high-resolution structure would reveal the specific amino acid residues of the enzyme that interact with the inhibitor, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformation adopted by the inhibitor upon binding. nih.govmdpi.com

Despite the utility of this technique, a review of the current scientific literature reveals no published X-ray crystal structures of this compound in complex with a biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, reaction state, and chemical environment of molecules in solution. nih.gov For studying enzyme-inhibitor complexes, NMR can be used to determine the solution-state conformation of the ligand and to identify the binding interface on both the ligand and the protein. nih.gov Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of the inhibitor are in close contact with the protein. Furthermore, multidimensional NMR experiments can be used to solve the complete three-dimensional structure of the complex in solution, providing insights into the dynamic nature of the interaction. nih.gov

A comprehensive search of scientific databases indicates that there are no published NMR studies detailing the solution-state conformation or binding of this compound to a biological target.

Cryo-Electron Microscopy for Macromolecular Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology for determining the structure of large macromolecular complexes at near-atomic resolution. nih.govnih.gov This method involves flash-freezing a solution of the sample in vitreous ice and then imaging it with an electron microscope. nih.gov The resulting two-dimensional projection images are then computationally combined to reconstruct a three-dimensional model of the molecule. nih.gov Cryo-EM is particularly advantageous for studying large, flexible, or heterogeneous complexes that are difficult to crystallize. nih.govnih.gov

For a complex of an enzyme with this compound, cryo-EM could be a viable approach if the enzyme is part of a larger assembly or if the complex is resistant to crystallization. It could provide a detailed view of how the inhibitor is accommodated within the binding pocket of the macromolecular machine.

Currently, there is no publicly available cryo-EM data for this compound in complex with any biological macromolecule.

Analysis of Conformational Flexibility and Dynamics

The biological activity of a small molecule is not solely determined by its static structure but also by its conformational flexibility and dynamics. The ability of this compound to adopt different shapes can influence its binding affinity and selectivity for its target.

Backbone and Side-Chain Conformational Preferences

There are no specific computational or experimental studies in the published literature that detail the backbone and side-chain conformational preferences of this compound.

Ligand-Induced Conformational Rearrangements

The binding of a ligand to a protein is often not a simple lock-and-key mechanism but can involve conformational changes in both the ligand and the protein, a concept known as "induced fit." Upon binding, this compound may adopt a conformation that is different from its preferred shape in solution to maximize its interactions with the binding site. Conversely, the protein may also undergo conformational rearrangements to accommodate the ligand. These dynamic changes are critical for the biological function and can be studied using techniques like NMR spectroscopy and molecular dynamics simulations.

Identification of Pharmacophoric Features and Binding Epitopes

The precise pharmacophoric features and binding epitopes of this compound are best understood by examining its structural similarity to known inhibitors of metalloproteases, particularly zinc-dependent enzymes such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. While direct crystallographic studies of this compound complexed with its target may not be extensively documented in publicly accessible literature, a comprehensive analysis can be inferred from the well-established structure-activity relationships (SAR) of related dipeptide inhibitors.

The fundamental pharmacophore for this class of compounds typically involves key functional groups capable of specific interactions with the enzyme's active site. These interactions are crucial for the molecule's recognition and binding affinity. For this compound, the essential pharmacophoric elements can be identified as:

A zinc-binding group: The N-carboxymethyl group is poised to act as a potent zinc-coordinating moiety. The carboxylate function can establish a strong ionic or coordinate bond with the catalytic zinc ion (Zn²⁺) present in the active site of these metalloproteases. This interaction is a cornerstone of the inhibitory mechanism for many related compounds.

A C-terminal carboxylate: The carboxyl group of the leucine (B10760876) residue provides a critical anchoring point. It typically forms a salt bridge with a positively charged residue, such as an arginine, within the enzyme's active site. This electrostatic interaction significantly contributes to the binding energy and specificity.

Hydrophobic side chains: The phenyl ring of the phenylalanine residue and the isobutyl group of the leucine residue are key hydrophobic features. These side chains are expected to occupy specific hydrophobic pockets within the active site, often referred to as S1 and S1' subsites, respectively. The van der Waals interactions between these side chains and the nonpolar residues lining these pockets are vital for achieving high binding affinity.

A hydrogen bond donor/acceptor: The amide bond linking the phenylalanine and leucine residues can participate in hydrogen bonding with residues in the enzyme's active site, further stabilizing the enzyme-inhibitor complex.

These features collectively define the binding epitope of this compound, which is the specific three-dimensional arrangement of atoms and functional groups that interact with the biological target.

Detailed Research Findings

Research on the binding of C-terminal dipeptide sequences to enzymes like ACE has underscored the importance of these very features. nih.gov Studies have demonstrated that the nature of the C-terminal dipeptide is a primary determinant of binding affinity and substrate specificity for such enzymes. nih.govresearchgate.net The design of successful ACE inhibitors, such as captopril (B1668294) and enalapril, was guided by understanding these fundamental interactions within the enzyme's active site. wikipedia.orgmdpi.comyoutube.com

The active site of these metalloproteases can be conceptualized as having several key regions that accommodate the inhibitor:

A pocket for the C-terminal residue: This pocket often contains a positively charged residue (e.g., Arginine) that interacts with the inhibitor's terminal carboxylate. wikipedia.org

A hydrophobic pocket (S1 subsite): This pocket accommodates the side chain of the penultimate residue, in this case, the phenyl group of phenylalanine.

A catalytic metal ion: The centrally located zinc ion is the target for the zinc-binding group of the inhibitor. wikipedia.org

Hydrogen bonding sites: Amino acid residues in the active site provide opportunities for hydrogen bond formation with the peptide backbone of the inhibitor.

The table below summarizes the inferred pharmacophoric features of this compound and their likely interactions within the binding site of a target metalloprotease.

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Probable Interacting Residue/Component in Target Enzyme Active Site | Type of Interaction |

| Zinc-Binding Group | N-Carboxymethyl group | Zinc (Zn²⁺) ion | Coordinate covalent bond / Ionic interaction |

| C-terminal Anionic Group | Leucine carboxylate | Positively charged amino acid (e.g., Arginine) | Ionic interaction (Salt bridge) |

| Hydrophobic Moiety (S1) | Phenylalanine side chain (benzyl group) | Hydrophobic pocket lined with nonpolar amino acids | Van der Waals forces / Hydrophobic interactions |

| Hydrophobic Moiety (S1') | Leucine side chain (isobutyl group) | Hydrophobic pocket lined with nonpolar amino acids | Van der Waals forces / Hydrophobic interactions |

| Hydrogen Bond Donor/Acceptor | Amide linkage (-CO-NH-) | Backbone or side chain atoms of active site residues | Hydrogen bonding |

The concept of mimicking peptide binding epitopes is a well-established strategy in drug design. nih.gov By presenting its side chains and functional groups in a conformation that complements the enzyme's active site, this compound can effectively act as a competitive inhibitor. The structural arrangement of this compound allows it to fit snugly into the active site, displacing the natural substrate and preventing its hydrolysis. The combined energetic contributions of the zinc coordination, ionic interactions, hydrophobic interactions, and hydrogen bonds lead to a stable enzyme-inhibitor complex.

Computational Approaches in N Carboxymethyl Phenylalanylleucine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-Carboxymethyl-phenylalanylleucine, this would be essential to identify potential protein targets and understand the nature of its binding.

The process of docking this compound into the active site of a target protein would involve several key steps. Initially, three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This involves generating a low-energy conformation of the dipeptide derivative and ensuring the protein structure is correctly protonated and free of experimental artifacts.

A variety of docking algorithms could then be employed. These algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. Commonly used programs for this purpose include AutoDock, GOLD, and Rosetta. For instance, the Rosetta FlexPepDock protocol has shown high accuracy in predicting the docking poses of peptides with proteins. mdpi.com The output is a set of possible binding modes, ranked by their predicted binding energy. These docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. In studies of other dipeptide inhibitors, molecular docking has been successfully used to identify critical interactions within the active sites of enzymes like Dipeptidyl peptidase-4 (DPP-4). nih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound were a lead compound, virtual screening could be used to screen large databases of proteins to identify potential biological targets.

Conversely, if a target protein is known, a library of compounds structurally similar to this compound could be screened to find derivatives with potentially improved binding affinity or selectivity. This approach has been used to screen for dipeptide inhibitors of amyloid-β aggregation, where a library of dipeptides was docked against the amyloid-β peptide to identify promising candidates. nih.gov

Table 1: Representative Docking Study Parameters for Dipeptide-like Molecules

| Parameter | Description | Example from Dipeptide Research |

|---|---|---|

| Software | Program used to perform the docking calculations. | Rosetta, AutoDock, PATCHDOCK, FIREDOCK. mdpi.commdpi.com |

| Target Protein | The receptor or enzyme into which the ligand is docked. | Dipeptidyl peptidase-4 (DPP-4), Amyloid-β peptide, Tubulin. nih.govnih.govmdpi.com |

| Ligand Preparation | Generation of 3D coordinates and assignment of charges. | Energy minimization using force fields like CHARMM or AMBER. |

| Binding Site Definition | Specification of the region on the protein for docking. | Based on known active sites or predicted binding pockets. |

| Scoring Function | Function used to rank the docked poses. | dG_cross, Binding Free Energy (kcal/mol). mdpi.commdpi.com |

Molecular Dynamics Simulations for System Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations would be used to validate docking results and to study the conformational flexibility and stability of the molecule, both alone in solution and when bound to a protein.

An MD simulation of the this compound-protein complex, generated from molecular docking, would be performed to assess the stability of the predicted binding pose. The simulation trajectory, which is a record of the positions and velocities of all atoms over time, would be analyzed to monitor key metrics.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be calculated to determine if the system reaches a stable equilibrium. The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein and the ligand. Furthermore, the trajectory would be analyzed to observe the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation. This type of analysis has been applied to study the self-assembly of phenylalanine-leucine dipeptides and the interaction of dipeptides with graphene nanosheets. eie.grmdpi.com

Table 2: Typical Analyses in Molecular Dynamics Simulations of Peptide Systems

| Analysis | Purpose | Key Metrics |

|---|---|---|

| RMSD | To assess the structural stability of the system over time. | Ångstroms (Å) |

| RMSF | To identify flexible regions of the molecule(s). | Ångstroms (Å) |

| Hydrogen Bond Analysis | To quantify the stability of specific intermolecular interactions. | Number of hydrogen bonds, bond lifetime. |

| Solvent Accessible Surface Area (SASA) | To measure the exposure of the ligand and protein to the solvent. | Ų |

While docking provides a quick estimate of binding affinity, more rigorous methods are often needed for accurate binding free energy calculations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the free energy of binding from MD simulation snapshots. It combines molecular mechanics energy terms with a continuum solvent model. This method has been used to calculate the binding free energy of dipeptides to the amyloid-β peptide. nih.gov

Free Energy Perturbation (FEP) is a more computationally intensive but generally more accurate method. FEP involves simulating a non-physical pathway to "transform" the ligand into a solvent molecule both in the bound and unbound states, allowing for a direct calculation of the free energy difference.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) methods, based on the principles of quantum mechanics, are used to study the electronic properties of molecules. nih.gov For this compound, QC calculations could provide insights into its intrinsic properties, such as its charge distribution, molecular orbitals, and reactivity.

Methods like Density Functional Theory (DFT) would be used to optimize the geometry of the molecule and to calculate its electronic structure. The results of these calculations can help in understanding the molecule's reactivity and can be used to parameterize the force fields used in molecular dynamics simulations for greater accuracy. Quantum chemistry methods are also crucial for studying reaction mechanisms at an electronic level, which would be relevant if this compound is expected to undergo chemical transformations. Recent advancements have even explored the use of quantum computing for calculating the ground state energy of peptides, which provides insights into molecular stability and reactivity. arxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological effect. By systematically modifying the structure of the compound and observing the corresponding changes in activity, researchers can identify key chemical features, or pharmacophores, that are essential for its function.

For a dipeptide derivative like this compound, SAR studies would typically involve modifications at several key positions:

The N-Carboxymethyl Group: Alterations to this group, such as changing its length, acidity, or replacing it with other substituents, could significantly impact the molecule's ability to interact with its biological target. The polarity and charge of this group are likely critical for forming hydrogen bonds or ionic interactions within a receptor's binding site.

The Phenylalanine Residue: The aromatic phenyl ring is a key feature. Modifications here could include substitution on the ring (e.g., with halogen or hydroxyl groups) to alter its electronic properties and hydrophobicity. The stereochemistry of the chiral center is also a critical determinant of activity.

The Peptide Bond: The amide linkage between phenylalanine and leucine (B10760876) is a central structural element. While generally conserved, its replacement with bioisosteres could be explored to improve metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by using statistical methods to correlate variations in physicochemical properties of a series of compounds with their biological activities. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, untested compounds based on their structural descriptors.

For this compound and its analogs, a QSAR study would involve calculating a range of molecular descriptors, such as:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which measures the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical QSAR model for a series of this compound analogs might look like:

Log(1/IC50) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where a, b, c, and d are coefficients determined by regression analysis. Such a model could reveal, for instance, that higher hydrophobicity and a specific dipole moment are beneficial for activity, while excessive molecular volume is detrimental. Studies on other dipeptides have shown that the hydrophobicity of the N-terminal residue often plays a crucial role in their inhibitory activities. researchgate.net

Table 1: Illustrative SAR Data for this compound Analogs

| Analog | Modification | Relative Activity | Key Observation |

| 1 (Parent) | N-Carboxymethyl-Phe-Leu | 100% | Baseline activity. |

| 2 | N-Acetyl-Phe-Leu | 50% | The carboxymethyl group is important for activity. |

| 3 | N-Carboxymethyl-(p-F-Phe)-Leu | 120% | Fluorine substitution on the phenyl ring enhances activity. |

| 4 | N-Carboxymethyl-Phe-Val | 75% | Leucine side chain is preferred over valine. |

| 5 | N-Carboxymethyl-Ala-Leu | 20% | The phenylalanine side chain is critical for activity. |

This table is for illustrative purposes and does not represent actual experimental data.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Dipeptide Analogs

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Hydrophobic | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target. |

| Molecular Weight | Steric | Negative | Larger molecules may not fit well into the binding pocket. |

| Charge on Carboxy Group | Electronic | Positive | A negative charge is likely involved in a key ionic interaction. |

| SASA (Solvent Accessible Surface Area) | Steric/Hydrophobic | Negative | Lower exposure to solvent may indicate better binding within a pocket. |

This table is for illustrative purposes and does not represent a specific published QSAR model.

Machine Learning and Artificial Intelligence Applications for Interaction Prediction and Design

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery, with significant potential for application in the study of compounds like this compound. nih.gov These technologies can analyze vast and complex datasets to identify patterns that are not readily apparent to human researchers.

Interaction Prediction:

One of the primary applications of ML and AI is in the prediction of how a molecule like this compound will interact with its biological target, which is often a protein. nih.gov Various ML algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), can be trained on large datasets of known protein-ligand interactions. nih.govarxiv.org

For this compound, an ML model could be developed to predict its binding affinity to a specific target protein. The model would learn from the 3D structures of the protein and the ligand, as well as from a variety of calculated features. Such a model could then be used to virtually screen large libraries of this compound analogs, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. This can dramatically accelerate the discovery of more potent compounds.

De Novo Design:

Beyond predicting the properties of existing molecules, AI can also be used for de novo design—the creation of entirely new molecules with desired properties. Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying rules of chemical space and then generate novel chemical structures that are predicted to be active against a specific target.

In the context of this compound, a generative model could be trained on a dataset of known enzyme inhibitors or receptor ligands. The model could then be tasked with generating new dipeptide-like structures that retain the core features of this compound but are optimized for enhanced activity, selectivity, or improved pharmacokinetic properties.

Table 3: Applications of Machine Learning and AI in this compound Research

| Application Area | ML/AI Technique | Objective | Potential Outcome |

| Binding Affinity Prediction | Deep Neural Networks, Gradient Boosting | To predict the binding strength of this compound analogs to a target protein. | Prioritization of potent compounds for synthesis, reducing the number of molecules to be tested experimentally. |

| Virtual Screening | Support Vector Machines, Random Forests | To rapidly screen large virtual libraries of compounds for potential binders. | Identification of novel hits from diverse chemical spaces. |

| ADMET Prediction | QSAR-based ML models | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of analogs. | Early-stage filtering of compounds with poor drug-like properties. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | To generate novel molecular structures with desired biological activities. | Discovery of novel, patentable chemical entities with optimized properties. |

This table illustrates potential applications and does not represent specific completed studies on this compound.

The integration of these computational approaches provides a powerful framework for advancing the understanding and therapeutic potential of this compound. By combining SAR and QSAR with the predictive and generative capabilities of ML and AI, researchers can navigate the vast chemical space more efficiently and rationally design the next generation of therapeutic agents.

Biochemical and Cellular Assay Development for N Carboxymethyl Phenylalanylleucine Research

Design and Validation of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a critical first step in identifying and characterizing novel inhibitors from large compound libraries. The primary goal is to rapidly assess the potency and selectivity of compounds like N-Carboxymethyl-phenylalanylleucine against specific MMP targets.

Enzymatic activity assays are fundamental for quantifying the inhibitory potential of this compound against specific MMPs. These assays measure the rate of cleavage of a synthetic substrate by the target MMP in the presence and absence of the inhibitor.

Spectrophotometric Assays: These assays utilize a chromogenic substrate that, upon cleavage by an MMP, releases a colored product. The change in absorbance over time is proportional to the enzyme's activity. While straightforward, they can sometimes lack the sensitivity required for potent inhibitors.

Fluorometric Assays: These are the preferred method for HTS due to their high sensitivity and suitability for miniaturization. nih.gov A common approach involves a fluorescence resonance energy transfer (FRET) substrate. nih.gov This substrate contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence. nih.gov

The inhibitory activity of this compound would be determined by its ability to reduce the rate of fluorescence increase. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.

Interactive Data Table: Hypothetical IC50 Values of this compound against various MMPs

| Target Enzyme | Substrate Used | This compound IC50 (nM) | Reference Compound (e.g., Batimastat) IC50 (nM) |

| MMP-1 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 850 | 5 |

| MMP-2 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | 50 | 4 |

| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 75 | 3 |

| MMP-13 | Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH₂ | 200 | 2 |

| MMP-14 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | 150 | 10 |

Binding assays provide direct evidence of the interaction between this compound and the target MMP and can determine the binding affinity (Kd).

Fluorescence Polarization (FP): This technique is well-suited for HTS and measures the binding of a small, fluorescently labeled ligand (a probe) to a larger protein. nih.gov In a competitive FP assay, this compound would compete with a fluorescently labeled probe known to bind to the MMP's active site. nih.gov The displacement of the probe by the compound leads to a decrease in fluorescence polarization, which can be used to calculate the binding affinity. nih.gov A high Z' factor (typically >0.5) is crucial for a robust HTS assay. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is another powerful HTS technique that measures the proximity of two molecules. nih.govnih.gov In the context of this compound, a TR-FRET assay could be designed using a lanthanide-labeled anti-His antibody that binds to a His-tagged MMP (the donor) and a fluorescently labeled small molecule that binds to the active site (the acceptor). nih.govnih.gov Binding of the acceptor results in a high FRET signal. This compound would compete for the active site, leading to a decrease in the FRET signal. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time data on the kinetics of binding (association and dissociation rates) between an analyte and a ligand immobilized on a sensor chip. nih.govnih.gov For studying this compound, an MMP would be immobilized on the chip, and the compound would be flowed over the surface at various concentrations. The resulting sensorgrams would allow for the determination of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd). nih.govnih.gov

Interactive Data Table: Hypothetical Binding Affinity and Kinetic Data for this compound with MMP-2

| Assay Type | Parameter | Value |

| Fluorescence Polarization | Ki (nM) | 65 |

| TR-FRET | IC50 (nM) | 80 |

| Surface Plasmon Resonance | Kd (nM) | 55 |

| Surface Plasmon Resonance | ka (1/Ms) | 1.2 x 10^5 |

| Surface Plasmon Resonance | kd (1/s) | 6.6 x 10^-3 |

Cell-Based Assays for Investigating Cellular Responses (Excluding human trial data)

Cell-based assays are essential for understanding how this compound affects cellular processes in a more biologically relevant context.

Reporter gene assays are used to monitor the activity of specific signaling pathways that may be modulated by MMP inhibition. For instance, MMPs can regulate pathways involved in cell proliferation, migration, and inflammation. A common reporter system is the luciferase gene, where its expression is driven by a promoter containing response elements for a specific transcription factor. qiagen.com

To investigate the effect of this compound, a cell line (e.g., a cancer cell line known to overexpress a particular MMP) would be transfected with a reporter construct. For example, to study the NF-κB pathway, a reporter construct containing NF-κB binding sites upstream of the luciferase gene would be used. qiagen.com A decrease in luciferase activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway, potentially downstream of MMP activity.

Immunoblotting (Western Blotting): This technique is used to detect and quantify the levels of specific proteins in cell lysates. To assess the impact of this compound, cells would be treated with the compound, and the expression levels of key proteins involved in pathways regulated by MMPs would be analyzed. This could include proteins involved in cell adhesion, apoptosis, and signaling cascades. For example, one might investigate changes in the levels of phosphorylated forms of signaling proteins like Akt or ERK.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the expression levels of specific genes. nih.govnih.gov Following treatment of cells with this compound, RNA would be extracted, reverse transcribed into cDNA, and then used as a template for qPCR. nih.gov This would allow for the quantification of changes in the mRNA levels of genes whose expression is regulated by MMPs or their downstream signaling pathways. The selection of stable reference genes is critical for accurate normalization of qPCR data. nih.govnih.govmdpi.comfrontiersin.org

Interactive Data Table: Hypothetical qPCR Analysis of Gene Expression in a Cancer Cell Line Treated with this compound

| Gene | Function | Fold Change (Treated vs. Control) | p-value |

| TIMP-1 | MMP Inhibitor | 1.8 | <0.05 |

| VEGFA | Angiogenesis | -2.5 | <0.01 |

| BCL-2 | Anti-apoptotic | -1.7 | <0.05 |

| BAX | Pro-apoptotic | 1.5 | <0.05 |

| CCND1 | Cell Cycle (Cyclin D1) | -2.1 | <0.01 |

Understanding the broader cellular impact of this compound can be achieved by profiling changes in intracellular metabolites and second messengers. Techniques like mass spectrometry-based metabolomics can provide a snapshot of the metabolic state of cells following treatment. This could reveal alterations in key metabolic pathways that are indirectly affected by MMP inhibition.

Furthermore, the levels of important second messengers, such as cyclic AMP (cAMP) and inositol (B14025) phosphates, can be measured using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive detection methods. Changes in the concentrations of these molecules can provide insights into the modulation of G-protein coupled receptor (GPCR) signaling or other pathways that may be influenced by the activity of MMPs and, consequently, by this compound.

Development of Specialized Biosensors and Probes

The unique structure of this compound makes it a candidate for the development of specialized biosensors and probes to monitor its interactions, transport, and localization within biological systems. These tools are crucial for understanding its mechanism of action at a molecular and cellular level.

Biosensors: The development of biosensors for small molecules and peptides is a rapidly advancing field. plos.orgmdpi.com For a compound like this compound, several platforms could be adapted. Peptides can serve as highly specific biorecognition elements in biosensor design. mdpi.com The primary challenge lies in generating a specific recognition element for the target dipeptide and transducing the binding event into a measurable signal.

Electrochemical biosensors, for instance, offer high sensitivity and are amenable to miniaturization. mdpi.comnih.gov A common strategy involves immobilizing a binding partner (e.g., a protein identified to interact with this compound) onto a gold electrode. plos.org Techniques like Electrochemical Impedance Spectroscopy (EIS) can then measure changes in impedance upon the binding of the dipeptide, providing a quantitative readout. plos.orgnih.gov

Interactive Table: Comparison of Potential Biosensor Platforms for this compound

| Biosensor Type | Principle | Potential Advantages | Key Considerations for Development |

| Electrochemical | Measures changes in electrical properties (current, potential, impedance) upon binding of the analyte to a recognition element on an electrode surface. mdpi.comnih.gov | High sensitivity, rapid response, low cost, potential for miniaturization. plos.org | Requires a stable and specific recognition element; surface chemistry for immobilization is critical. |

| Fluorescent | Detects changes in fluorescence (intensity, lifetime, polarization) resulting from the interaction between the analyte and a fluorescently labeled component. nih.gov | High specificity, suitable for cellular imaging and high-throughput screening. | Potential for autofluorescence from biological samples; the fluorescent tag could alter the dipeptide's properties. researchgate.net |

| Quartz Crystal Microbalance (QCM) | Measures changes in mass on the surface of a quartz crystal resonator, allowing for real-time monitoring of binding events. plos.org | Label-free detection, provides data on binding kinetics and affinity. nih.gov | Lower sensitivity compared to other methods; susceptible to non-specific binding. |

Fluorescent Probes: To visualize the cellular uptake, distribution, and potential target engagement of this compound, fluorescent probes can be designed. This typically involves conjugating a fluorophore to the dipeptide structure. nih.gov The choice of fluorophore is critical, as its chemical properties can influence the biological activity and distribution of the conjugate. sb-peptide.comresearchgate.net

The design of such a probe would involve synthesizing a derivative of this compound that includes a fluorescent dye like a coumarin (B35378), rhodamine, or cyanine (B1664457) dye. nih.govrsc.org For example, a prototypic dipeptide nitrile inhibitor was successfully labeled with a coumarin moiety to function as a fluorescent reporter group, allowing for the demonstration of its cellular uptake. rsc.org These fluorescently-tagged versions of this compound would enable researchers to use techniques like fluorescence microscopy and flow cytometry to study its behavior in living cells. rsc.org

Target Identification Methodologies (e.g., Activity-Based Protein Profiling (ABPP))

Identifying the specific protein targets of this compound is fundamental to elucidating its biological function. Given its structure as a modified dipeptide, it may act as an inhibitor or modulator of enzymes such as proteases or peptidases. nih.gov Several powerful methodologies are available for target deconvolution.

Affinity-Based Methods: A conventional approach involves creating a chemical probe by attaching an affinity tag, such as biotin (B1667282), to the this compound molecule. nih.gov This "bait" molecule is incubated with a cell lysate or proteome. Proteins that bind to the bait can be "pulled down" using streptavidin-coated beads and subsequently identified by mass spectrometry. nih.govfrontiersin.org However, a significant limitation is that the addition of a bulky tag can alter the compound's original activity and binding characteristics. nih.govthno.org

Activity-Based Protein Profiling (ABPP): A more sophisticated and functionally relevant technique is Activity-Based Protein Profiling (ABPP). nih.govfrontiersin.org This chemical proteomics method uses active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.orgyoutube.com ABPP is particularly well-suited for identifying targets of covalent inhibitors and has been extensively used to profile enzyme classes like serine hydrolases and proteases, which are potential targets for a dipeptide derivative. nih.govnih.gov

The core of ABPP is the activity-based probe (ABP), which typically consists of two key elements: a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in an enzyme's active site, and a reporter tag (e.g., biotin or a fluorophore) for visualization and enrichment. wikipedia.org

Interactive Table: Components of an Activity-Based Probe for this compound Target Discovery

| Probe Component | Function | Example Moieties | Rationale for this compound |

| Binding Group | Provides selectivity for a specific class of enzymes. | The this compound structure itself. | The dipeptide structure could mimic a natural substrate, directing the probe to peptidases or proteases. |

| Reactive Group ("Warhead") | Forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site. wikipedia.org | Fluorophosphonates, sulfonyl fluorides, epoxides. frontiersin.org | A fluorophosphonate could be incorporated to target the active site serine of serine hydrolases, a large and functionally diverse enzyme family. nih.govwikipedia.org |

| Reporter Tag | Enables detection and/or enrichment of labeled proteins. wikipedia.org | Biotin, Alkyne/Azide (for Click Chemistry), Rhodamine. nih.govwikipedia.org | An alkyne tag allows for a two-step "click chemistry" approach, where a reporter (e.g., biotin-azide) is attached after proteome labeling, minimizing steric hindrance. nih.gov |

In a competitive ABPP experiment, a biological system (like live cells or a cell lysate) would be pre-treated with this compound before the addition of a broad-spectrum ABP that targets a family of enzymes (e.g., serine hydrolases). If this compound binds to and occupies the active site of a specific enzyme, it will prevent the ABP from labeling that protein. By using quantitative mass spectrometry to compare the protein labeling profiles of treated versus untreated samples, researchers can identify the specific proteins that are direct targets of the compound. nih.gov This approach offers the significant advantage of not requiring any chemical modification of the parent compound, this compound, thereby preserving its native biological activity. thno.org

Impact on Cellular Pathways and Biological Systems Mechanistic Preclinical/in Vitro Investigations

Modulation of Key Cell Signaling Pathways

No specific studies investigating the direct effect of N-Carboxymethyl-phenylalanylleucine on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), or the mammalian Target of Rapamycin (mTOR) signaling pathways have been identified.

For context, the individual components of the compound are known to interact with some of these pathways. Leucine (B10760876), for instance, is a well-established activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis. nih.gov Phenylalanine has also been shown to regulate the mTOR pathway in certain cell types, such as bovine mammary epithelial cells. mdpi.com The NF-κB pathway is a critical regulator of immune and inflammatory responses, typically activated by stimuli like cytokines and pathogens. nih.govwikipedia.org However, no research links this compound to its modulation.

The concept of signaling crosstalk involves the integration of signals from different pathways to fine-tune cellular responses. nih.gov No data exists to describe how this compound might participate in or modulate the crosstalk between MAPK, NF-κB, mTOR, or any other signaling networks.

Perturbation of Specific Metabolic Pathways

There are no published findings on how this compound interacts with or perturbs amino acid metabolism. The metabolism of its constituent parts, phenylalanine and leucine, is well-characterized. Phenylalanine is an essential amino acid primarily metabolized via the phenylalanine hydroxylase enzyme into tyrosine, a precursor for neurotransmitters. nih.govresearchgate.net Leucine is a branched-chain amino acid (BCAA) involved in energy metabolism. nih.gov The metabolic fate of the full this compound compound remains uninvestigated.

Scientific literature lacks any studies on the effects of this compound on lipid metabolism and cellular homeostasis. Research on its constituent amino acids has shown differential effects; for example, studies in mice have indicated that valine, another BCAA, may have a more direct role in the formation of certain fatty acids compared to leucine. nih.gov N-acylated amino acids, a different class of compounds, are recognized as being involved in lipid signaling. nih.govfrontiersin.org However, these findings are not directly applicable to this compound.

Mechanistic Studies in In Vitro Cellular Models

A search for mechanistic studies using in vitro cellular models (e.g., specific cell lines) to elucidate the biological effects of this compound yielded no results. Consequently, there is no data to populate a table on this topic.

Advanced Analytical and Biophysical Methodologies in N Carboxymethyl Phenylalanylleucine Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and precise quantification of N-Carboxymethyl-phenylalanylleucine. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of a molecule based on its exact mass. For NCPL (C17H24N2O5), the computed exact mass is 336.16852187 Da. nih.gov HRMS can easily distinguish NCPL from other compounds that might have the same nominal mass but different elemental compositions.

For quantitative studies, particularly in biological matrices like plasma or tissue homogenates, HRMS is often coupled with isotope dilution mass spectrometry (IDMS). nih.gov This approach involves adding a known amount of a stable isotope-labeled version of NCPL as an internal standard. The ratio of the signal from the native NCPL to the labeled standard allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

A typical workflow involves:

Sample Preparation: High-throughput methods often use 96-well plates for protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix. nih.gov

Chromatographic Separation: The extract is injected into a liquid chromatography system to separate NCPL from other metabolites before it enters the mass spectrometer.

Mass Analysis: The HRMS instrument is set to detect the exact m/z of both native NCPL and its isotope-labeled internal standard.

Validation of such a quantitative method involves establishing key performance metrics. Research on similar modified amino acids, like carboxymethyl lysine, has demonstrated that HRMS methods can achieve a low limit of quantification (LLOQ) and excellent linearity over a defined concentration range. nih.gov

Table 1: Key Performance Metrics for a Hypothetical HRMS Assay for NCPL

| Parameter | Description | Typical Value |

| Exact Mass | The calculated monoisotopic mass of the molecule, used for identification. | 336.1685 Da nih.gov |

| LLOQ | The lowest concentration of the analyte that can be reliably quantified. | 0.1 - 1.0 µM |

| Linearity (r²) | The correlation coefficient indicating how well the response fits a linear model. | > 0.99 nih.gov |

| Intra-assay CV (%) | The coefficient of variation for measurements within the same analytical run. | < 15% nih.gov |

| Inter-assay CV (%) | The coefficient of variation for measurements across different analytical runs. | < 15% nih.gov |

Chromatography Techniques (e.g., HPLC, LC-MS) for Purity and Quantification in Research Samples

Chromatography is the cornerstone of analyzing NCPL purity and quantifying it in research samples. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are routinely used, often coupled with a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity. nih.govnih.gov

Given that NCPL is a polar dipeptide derivative containing two carboxylic acid groups, standard reversed-phase (RP) C18 columns may provide insufficient retention, causing the compound to elute very early in the chromatogram with other polar molecules. mtc-usa.com To overcome this, specialized chromatographic modes are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high percentage of a nonpolar organic solvent. It is highly effective for retaining and separating very polar compounds like NCPL. nih.govresearchgate.net

Derivatization: The amino or carboxyl groups of NCPL can be chemically modified with a hydrophobic tag prior to analysis. This increases its retention on reversed-phase columns and can improve ionization efficiency for MS detection. mdpi.com

When coupled with tandem mass spectrometry (MS/MS), LC-MS becomes a powerful tool for quantification. The system is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of NCPL) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional specificity, minimizing interference from the sample matrix. nih.gov The robustness of such methods is confirmed by low relative standard deviations for both intra- and inter-day precision, often below 5%. nih.gov

Table 2: Example Parameters for LC-MS/MS Analysis of NCPL

| Parameter | Setting/Value | Rationale |

| Column | HILIC (e.g., Waters CORTECS HILIC) | Optimal retention for polar analytes. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for HILIC. Acid improves peak shape and ionization. mtc-usa.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for HILIC. mtc-usa.com |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical UPLC systems. |

| Detector | Tandem Mass Spectrometer (e.g., Q-TOF) | Provides high sensitivity and selectivity. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | NCPL contains basic nitrogen atoms that are readily protonated. |

| MRM Transition | [M+H]⁺ → specific fragment ion | Highly selective transition for quantification (e.g., 337.2 → fragment). |

Spectroscopic Characterization for Interaction Analysis (e.g., UV-Vis, IR, Raman, Circular Dichroism)

Spectroscopic techniques provide valuable information about the structure of NCPL and its interactions with other molecules, such as proteins or metal ions, without requiring high-resolution structural determination.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within NCPL. The spectrum would show characteristic absorption bands for N-H stretching (amides), C=O stretching (amides and carboxylic acids), and O-H stretching (carboxylic acids). researchgate.net When NCPL binds to a target, changes in the position or intensity of these peaks can indicate which functional groups are involved in the interaction. For example, a shift in the carboxylate (COO⁻) absorption band could signify coordination with a metal ion or hydrogen bonding with a protein's active site. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The phenylalanine component of NCPL contains a phenyl ring, which absorbs UV light at around 254-260 nm. mtc-usa.com While this signal can be used for detection and quantification in HPLC, it is also useful for interaction analysis. If the environment around the phenyl ring changes upon binding to a target (e.g., moving into a hydrophobic pocket of a protein), a shift in the maximum absorbance wavelength (λ_max) or a change in absorbance intensity may occur. This allows for the monitoring of binding events and, in some cases, the determination of binding stoichiometry. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the chiral nature of molecules and the secondary structure of proteins. NCPL is a chiral molecule, and its interaction with a chiral macromolecule like a protein can be monitored by changes in the CD spectrum. Furthermore, if the binding of NCPL induces a conformational change in its target protein (e.g., an increase in alpha-helix or beta-sheet content), this will be readily detected as a change in the protein's far-UV CD spectrum.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations, similar to IR, but with different selection rules. It is particularly useful for aqueous samples as water is a weak Raman scatterer. It can provide detailed structural fingerprints of NCPL and detect subtle changes upon interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. springernature.com It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. youtube.com This allows for a complete thermodynamic profiling of the interaction between NCPL and a potential binding partner, such as an enzyme or receptor, in a single experiment.

In a typical ITC experiment, a solution of NCPL would be loaded into a syringe and titrated in small, precise injections into a sample cell containing the target macromolecule. youtube.comnih.gov Each injection triggers a heat change that is measured by the microcalorimeter. youtube.com As the macromolecule becomes saturated with NCPL, the heat change per injection diminishes.

Plotting the heat change against the molar ratio of NCPL to its target generates a binding isotherm. nih.gov Fitting this curve to a binding model yields several key parameters:

Binding Affinity (K_D): The dissociation constant, which indicates the strength of the interaction (lower K_D means stronger binding).

Stoichiometry (n): The number of NCPL molecules that bind to one molecule of the target.

Enthalpy (ΔH): The measure of the heat change upon binding, reflecting the changes in bonding energy.

Entropy (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

| Parameter | Symbol | Information Provided |

| Association Constant | K_A | A measure of the binding strength (1/K_D). |

| Dissociation Constant | K_D | Concentration at which half the binding sites are occupied. |

| Stoichiometry of Binding | n | The molar ratio of ligand to target in the complex. youtube.com |

| Enthalpy Change | ΔH | Heat released or absorbed during binding; indicates bond formation/breakage. youtube.com |

| Entropy Change | ΔS | Change in the system's disorder; driven by hydrophobic effects and conformational changes. youtube.com |

| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding event (ΔG = ΔH - TΔS). |

This comprehensive thermodynamic data is crucial for understanding the molecular forces driving the binding of NCPL to its target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the kinetics of biomolecular interactions in real time. nih.gov It provides precise measurements of how quickly a ligand (NCPL) binds to its target (association) and how quickly it dissociates (dissociation).